molecular formula C20H26N2O7 B558119 Boc-Thr(Bzl)-OSu CAS No. 32886-43-4

Boc-Thr(Bzl)-OSu

Cat. No.: B558119
CAS No.: 32886-43-4
M. Wt: 406.4 g/mol
InChI Key: SNEHQGZSMYSVFT-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl-O-benzyl-L-threonine N-hydroxysuccinimide ester: (Boc-Thr(Bzl)-OSu) is a protected amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group protecting the amino group, a benzyl (Bzl) group protecting the hydroxyl group, and an N-hydroxysuccinimide (OSu) ester facilitating coupling reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Bzl)-OSu typically involves the following steps:

    Protection of the amino group: The amino group of L-threonine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).

    Protection of the hydroxyl group: The hydroxyl group is protected by benzylation using benzyl bromide (Bzl-Br) in the presence of a base like sodium hydride (NaH).

    Formation of the N-hydroxysuccinimide ester: The protected amino acid is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Boc-Thr(Bzl)-OSu undergoes various chemical reactions, including:

    Coupling Reactions: The N-hydroxysuccinimide ester group facilitates coupling with amino groups of other amino acids or peptides, forming peptide bonds.

    Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic and hydrogenolytic conditions, respectively.

Common Reagents and Conditions:

    Coupling Reactions: Typically carried out in the presence of bases such as N,N-diisopropylethylamine (DIPEA) or TEA.

    Deprotection Reactions: Boc group removal is achieved using trifluoroacetic acid (TFA), while Bzl group removal is done using hydrogenation with palladium on carbon (Pd/C).

Major Products Formed:

    Peptide Bonds: Formed during coupling reactions.

    Free Amino and Hydroxyl Groups: Result from deprotection reactions.

Scientific Research Applications

Boc-Thr(Bzl)-OSu has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and proteins, facilitating the formation of peptide bonds in SPPS.

    Biology: Employed in the study of protein structure and function, as well as in the development of peptide-based probes and inhibitors.

    Medicine: Utilized in the synthesis of therapeutic peptides and peptide-based drugs.

    Industry: Applied in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of Boc-Thr(Bzl)-OSu involves the activation of the carboxyl group through the formation of the N-hydroxysuccinimide ester. This activated ester readily reacts with amino groups, forming peptide bonds. The Boc and Bzl protecting groups prevent unwanted side reactions during synthesis and can be selectively removed under specific conditions to yield the desired peptide product.

Comparison with Similar Compounds

  • N-tert-Butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester (Boc-Ser(Bzl)-OSu)
  • N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr(Bzl)-OSu)

Comparison:

  • Boc-Ser(Bzl)-OSu: Similar to Boc-Thr(Bzl)-OSu but with a serine residue instead of threonine. It is used in peptide synthesis with similar protecting groups and reactivity.
  • Boc-Tyr(Bzl)-OSu: Contains a tyrosine residue and is used in peptide synthesis. The presence of the phenolic hydroxyl group in tyrosine provides additional reactivity compared to threonine.

Uniqueness: this compound is unique due to the presence of the threonine residue, which has a secondary hydroxyl group. This secondary hydroxyl group can participate in additional hydrogen bonding and interactions, influencing the properties and reactivity of the resulting peptides.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O7/c1-13(27-12-14-8-6-5-7-9-14)17(21-19(26)28-20(2,3)4)18(25)29-22-15(23)10-11-16(22)24/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEHQGZSMYSVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318754
Record name 2,5-Dioxopyrrolidin-1-yl O-benzyl-N-(tert-butoxycarbonyl)threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32886-43-4
Record name NSC334743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dioxopyrrolidin-1-yl O-benzyl-N-(tert-butoxycarbonyl)threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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